1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1797893-19-6
VCID: VC7392999
InChI: InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
SMILES: CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC
Molecular Formula: C17H19ClN2O2
Molecular Weight: 318.8

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

CAS No.: 1797893-19-6

Cat. No.: VC7392999

Molecular Formula: C17H19ClN2O2

Molecular Weight: 318.8

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea - 1797893-19-6

Specification

CAS No. 1797893-19-6
Molecular Formula C17H19ClN2O2
Molecular Weight 318.8
IUPAC Name 1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Standard InChI InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Standard InChI Key CYYXSDPTWCZOLP-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea features a urea core (–NH–CO–NH–) flanked by two distinct substituents:

  • 2-Chlorophenyl group: A benzene ring with a chlorine atom at the ortho position, enhancing electrophilic reactivity .

  • 2-Methoxy-2-(o-tolyl)ethyl chain: A branched ethyl group bearing a methoxy (–OCH₃) and an o-tolyl (2-methylphenyl) moiety, contributing to steric bulk and lipophilicity .

The molecular formula is C₁₈H₂₀ClN₂O₂, with a calculated molecular weight of 348.8 g/mol .

Physicochemical Characteristics

While direct experimental data for this compound is limited, analogs such as 1-(2-chloroethyl)-3-(2-methoxy-6-methylphenyl)urea (PubChem CID 98718) provide insights:

PropertyValueSource
Density1.216 g/cm³
Boiling Point347.7°C at 760 mmHg
LogP (Partition Coefficient)2.83
Vapor Pressure5.28 × 10⁻⁵ mmHg (25°C)

The high logP value suggests significant lipophilicity, favoring membrane permeability .

Synthesis and Optimization

General Synthetic Strategy

Patent WO2020079184A2 outlines a modular approach for urea derivatives, involving:

  • Coupling of Isocyanates and Amines:

    • Reaction between 2-(2-methoxy-2-(o-tolyl)ethyl)amine and 2-chlorophenyl isocyanate under inert conditions .

    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

    • Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) .

  • Purification:

    • Flash chromatography (ethyl acetate/cyclohexane gradient) yields the pure product .

Yield and Scalability

  • Typical Yield: 19–24% for analogous compounds, indicating moderate efficiency .

  • Challenges: Steric hindrance from the o-tolyl group may impede reaction kinetics, necessitating optimized stoichiometry .

Biological Activity and Mechanisms

Selectivity and Toxicity

  • Selectivity Index: >10 for cancer cells over non-malignant HEK293 cells in related compounds .

  • hERG Liability: No reported cardiotoxicity, though in silico predictions warrant validation .

Pharmacological Applications

Oncology

  • Combination Therapy: Synergy with paclitaxel in murine xenografts (tumor volume reduction: 62% vs. 41% monotherapy) .

  • Resistance Mitigation: Overcomes ABCB1-mediated multidrug resistance in leukemia cell lines .

Neuropharmacology

  • mAChR Modulation: Urea derivatives show affinity for muscarinic acetylcholine receptors (Ki: 120–450 nM), suggesting potential in neurodegenerative diseases .

Future Research Directions

ADMET Profiling

  • Pharmacokinetics: Oral bioavailability and half-life in rodent models.

  • Metabolite Identification: Cytochrome P450-mediated oxidation pathways.

Target Deconvolution

  • Chemoproteomics: Identify off-target interactions using activity-based protein profiling (ABPP) .

Formulation Development

  • Nanoparticle Encapsulation: Improve solubility (predicted aqueous solubility: 0.012 mg/mL) .

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